N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine
Description
N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine is a compound characterized by a combination of benzodioxin and oxadiazol groups
Properties
IUPAC Name |
N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(14-26-17-10-6-7-11-18(17)27-21)20-22-19(23-28-20)15-8-4-5-9-16(15)25-13-12-24(2)3/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXZJWZJFOAULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=CC=C4OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine typically involves multi-step synthetic routes. Key steps include the formation of the benzodioxin ring, the synthesis of the oxadiazol group, and the final coupling to form the complete compound. Conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for efficiency and yield. High-pressure reactors and automated systems might be employed to ensure consistency and scale. Techniques such as continuous flow chemistry can be used to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions, leading to the formation of specific oxides.
Reduction: : Reduction reactions, often using hydrogen gas and metal catalysts, can convert specific functional groups within the compound.
Substitution: : Substitution reactions can occur, especially involving the phenoxy and ethanamine parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Solvents: : Including dichloromethane, ethanol, and toluene.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions. For example, oxidation may yield oxides of the compound, while reduction might produce corresponding alcohols or amines.
Scientific Research Applications
N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine finds applications in:
Chemistry: : As a reagent in organic synthesis, facilitating the creation of more complex molecules.
Biology: : For studying molecular interactions and biochemical pathways.
Industry: : Used in the manufacture of specialized polymers, agrochemicals, and other high-value chemicals.
Mechanism of Action
The mechanism of action for N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind specifically to certain proteins, modulating their activity and influencing biochemical pathways. This selective binding is crucial for its applications in drug development and molecular biology.
Comparison with Similar Compounds
When compared to similar compounds, N,N-dimethyl-2-[2-[5-(3-methyl-2H-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine stands out due to its:
Unique Benzodioxin-Oxadiazol Combination: : Which imparts distinctive chemical properties and reactivity.
Specific Applications: : Its suitability for applications in both organic synthesis and biological research.
Similar Compounds
Similar compounds might include other benzodioxin derivatives, oxadiazoles, or N,N-dimethyl substituted amines, but none offer the exact combination of properties and versatility.
This compound continues to be an area of active research, with ongoing studies aimed at uncovering new applications and enhancing its synthesis and utilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
